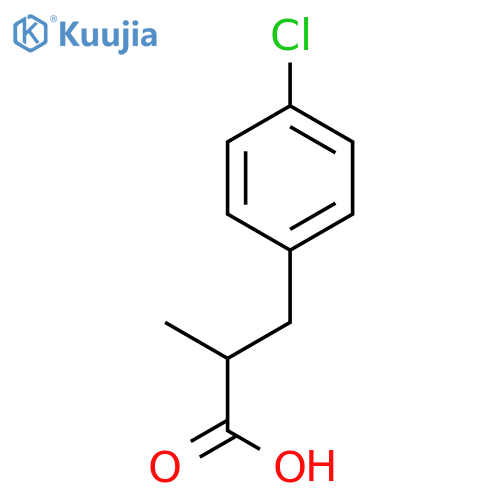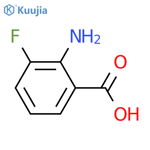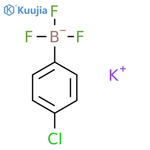Cas no 1012-17-5 (2-(4-Chlorobenzyl)propanoic Acid)

2-(4-Chlorobenzyl)propanoic Acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-Chloro-phenyl)-2-methyl-propionic acid
- 2-Chlor-3-(4-chlor-phenyl)-propionsaeure
- 2-methyl-3-(4-chlorophenyl)propionic acid
- AG-A-52147
- BB 0217983
- CTK6A3302
- SureCN2555902
- 3-(4-chlorophenyl)-2-methylpropanoic acid
- 2-(4-Chlorobenzyl)propanoic Acid
-
- MDL: MFCD08445717
- インチ: InChI=1S/C10H11ClO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
- InChIKey: DFLJNMPGPGFGBR-UHFFFAOYSA-N
- ほほえんだ: CC(CC1=CC=C(C=C1)Cl)C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
2-(4-Chlorobenzyl)propanoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C376070-500mg |
2-(4-Chlorobenzyl)propanoic Acid |
1012-17-5 | 500mg |
$ 1200.00 | 2023-09-08 | ||
| Enamine | EN300-95849-1g |
3-(4-chlorophenyl)-2-methylpropanoic acid |
1012-17-5 | 95% | 1g |
$470.0 | 2023-09-01 | |
| A2B Chem LLC | AE09721-5g |
3-(4-Chlorophenyl)-2-methylpropanoic acid |
1012-17-5 | 95% | 5g |
$2091.00 | 2024-04-20 | |
| Aaron | AR008SZP-250mg |
3-(4-Chloro-phenyl)-2-methyl-propionic acid |
1012-17-5 | 95% | 250mg |
$204.00 | 2025-01-23 | |
| Aaron | AR008SZP-500mg |
3-(4-Chloro-phenyl)-2-methyl-propionic acid |
1012-17-5 | 95% | 500mg |
$309.00 | 2025-01-23 | |
| Aaron | AR008SZP-2.5g |
3-(4-Chloro-phenyl)-2-methyl-propionic acid |
1012-17-5 | 95% | 2.5g |
$750.00 | 2025-01-23 | |
| Aaron | AR008SZP-50mg |
3-(4-Chloro-phenyl)-2-methyl-propionic acid |
1012-17-5 | 95% | 50mg |
$175.00 | 2025-03-20 | |
| Aaron | AR008SZP-1g |
3-(4-Chloro-phenyl)-2-methyl-propionic acid |
1012-17-5 | 95% | 1g |
$388.00 | 2025-01-23 | |
| A2B Chem LLC | AE09721-500mg |
3-(4-Chlorophenyl)-2-methylpropanoic acid |
1012-17-5 | 95% | 500mg |
$421.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D619276-1g |
2-(4-Chlorobenzyl)propanoic acid |
1012-17-5 | 95% | 1g |
$495 | 2025-02-26 |
2-(4-Chlorobenzyl)propanoic Acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
2.1 Reagents: Hydrogen bromide Solvents: Water ; 24 h, 80 °C
2-(4-Chlorobenzyl)propanoic Acid Raw materials
2-(4-Chlorobenzyl)propanoic Acid Preparation Products
2-(4-Chlorobenzyl)propanoic Acid 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
2-(4-Chlorobenzyl)propanoic Acidに関する追加情報
Introduction to 2-(4-Chlorobenzyl)propanoic Acid (CAS No. 1012-17-5)
2-(4-Chlorobenzyl)propanoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 1012-17-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a benzylic side chain with a chloro substituent on the aromatic ring and a propanoic acid moiety, has garnered attention due to its versatile structural properties and potential applications in drug development and synthetic chemistry.
The structural framework of 2-(4-Chlorobenzyl)propanoic Acid consists of a propionic acid backbone attached to a benzyl group, where the benzene ring is substituted with a chlorine atom at the para position. This specific arrangement imparts unique reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing (chloro) and electron-donating (benzylic) groups allows for diverse chemical transformations, including nucleophilic substitution, condensation reactions, and metal-catalyzed coupling processes.
In recent years, 2-(4-Chlorobenzyl)propanoic Acid has been explored in the context of medicinal chemistry for its potential role as a building block in the development of novel therapeutic agents. The benzylic propanoic acid moiety can serve as a linker or pharmacophore in drug design, while the chlorobenzyl group provides opportunities for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many biologically active compounds.
One of the most compelling areas of research involving 2-(4-Chlorobenzyl)propanoic Acid is its application in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating derivatives that interact with enzymes involved in cancer metabolism and inflammation. The chlorobenzyl group can be readily modified to introduce specific pharmacological properties, such as enhanced solubility or targeted binding affinity. Additionally, the propanoic acid functionality can be converted into esters or amides, expanding the chemical diversity of potential drug candidates.
The compound’s reactivity also makes it a valuable tool in organic synthesis for constructing complex scaffolds. For example, it can serve as a precursor in the preparation of chiral auxiliaries or ligands used in asymmetric catalysis. The ability to functionalize both the aromatic ring and the aliphatic chain offers synthetic chemists considerable flexibility in designing multi-step synthetic routes. This adaptability has been leveraged in industrial settings for producing fine chemicals and specialty materials where precise structural control is essential.
Recent advances in computational chemistry have further highlighted the significance of 2-(4-Chlorobenzyl)propanoic Acid. Molecular modeling studies have predicted its interaction with biological targets, providing insights into its potential pharmacological activity. These simulations have been instrumental in guiding experimental design, reducing trial-and-error approaches and accelerating the discovery process. By integrating experimental data with computational predictions, researchers can more efficiently optimize derivatives of this compound for improved efficacy and reduced toxicity.
The industrial production of 2-(4-Chlorobenzyl)propanoic Acid has also seen advancements, with processes being refined for higher yields and greater sustainability. Green chemistry principles have been applied to minimize waste and energy consumption during synthesis. For instance, catalytic methods that employ recyclable ligands or solvent-free conditions have been developed to enhance environmental compatibility. Such innovations align with global efforts to promote sustainable chemical manufacturing practices.
Moreover, 2-(4-Chlorobenzyl)propanoic Acid has found applications beyond pharmaceuticals, notably in materials science. Its ability to undergo polymerization or form coordination complexes with metals has led to its use in developing novel polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties such as high surface area or selective adsorption capabilities, making them useful in applications ranging from gas storage to catalysis.
In conclusion,2-(4-Chlorobenzyl)propanoic Acid (CAS No. 1012-17-5) is a multifaceted compound with broad utility across multiple scientific disciplines. Its structural features enable diverse chemical transformations, making it indispensable in drug discovery and synthetic chemistry. As research continues to uncover new applications and refine synthetic methodologies,2-(4-Chlorobenzyl)propanoic Acid will undoubtedly remain at the forefront of innovation in organic chemistry and beyond.
1012-17-5 (2-(4-Chlorobenzyl)propanoic Acid) 関連製品
- 1803590-83-1(imidazo[1,2-a]pyrimidin-6-ylmethanamine;dihydrochloride)
- 22278-31-5(Ethyl 7-cyano-3-oxoheptanoate)
- 1795194-54-5(N-[1-(furan-3-yl)propan-2-yl]-3-phenylpropanamide)
- 1065484-87-8(5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine)
- 2137544-84-2(5-Cyclopropyl-1,2,3,6-tetrahydropyridin-3-amine)
- 1443769-17-2(Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)-)
- 2171860-91-4(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylthiomorpholine-2-carboxylic acid)
- 1171061-94-1(3-(pyridin-2-ylmethanesulfonyl)propanoic acid hydrochloride)
- 1289163-05-8(5-(Methylamino)-2-nitrobenzaldehyde)
- 2098077-28-0(3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one)





